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Methyl 3-hydroxy-2-naphthoate
Overview
Description
Methyl 3-hydroxy-2-naphthoate is an organic compound with the molecular formula C₁₂H₁₀O₃. It is a derivative of naphthalene, featuring a hydroxyl group at the third position and a methoxycarbonyl group at the second position on the naphthalene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
Methyl 3-hydroxy-2-naphthoate is a chemical compound with the molecular formula C12H10O3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to undergo asymmetric oxidative coupling using mono-n-alkylated octahydrobinaphthyl-2,2′-diamine chiral ligands This suggests that the compound may interact with its targets through oxidative coupling reactions, leading to changes in the target molecules
Biochemical Pathways
The compound’s involvement in asymmetric oxidative coupling reactions suggests it may influence pathways related to oxidation and reduction processes
Result of Action
Given its involvement in oxidative coupling reactions , it may induce changes in the redox state of cells or molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2-naphthoate is typically synthesized by esterification of 3-hydroxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction involves refluxing 3-hydroxy-2-naphthoic acid with methanol and sulfuric acid overnight. The reaction mixture is then washed with brine and extracted with ethyl acetate. The organic extracts are dried with magnesium sulfate and concentrated to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors for refluxing and efficient separation techniques to isolate the product. The purity of the compound is ensured through crystallization and other purification methods .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-keto-2-naphthoate or 3-quinone derivatives.
Reduction: Formation of 3-hydroxy-2-naphthyl alcohol.
Substitution: Formation of various esters or ethers depending on the substituent.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₂H₁₀O₃
- Molecular Weight : 202.21 g/mol
- CAS Number : 883-99-8
- IUPAC Name : Methyl 3-hydroxynaphthalene-2-carboxylate
Organic Synthesis
Methyl 3-hydroxy-2-naphthoate is utilized as an intermediate in organic synthesis. Its structure facilitates various chemical reactions, including esterification and acylation, making it valuable for producing more complex organic molecules.
Case Study : In a study published in Tetrahedron, researchers explored the enantioselective oxidative coupling of this compound using specific ligands, demonstrating its utility in asymmetric synthesis .
In the realm of cell biology, this compound has been investigated for its effects on cellular processes. It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.
Case Study : Research involving Arthrobacter phenanthrenivorans demonstrated the compound's role in catabolizing phenanthrene, showcasing its potential in bioremediation efforts .
Analytical Chemistry
This compound is also employed in analytical methods for detecting and quantifying other compounds. Its unique spectral properties allow it to be used as a standard reference material in chromatography.
Data Table: Analytical Applications
Technique | Application |
---|---|
High-Performance Liquid Chromatography (HPLC) | Standard reference material |
Mass Spectrometry | Analyte identification |
Comparison with Similar Compounds
Methyl 2-hydroxy-3-naphthoate: Similar structure but with different positional isomerism.
3-Hydroxy-2-naphthoic acid: The parent compound without the ester group.
Methyl 2-naphthoate: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness: Methyl 3-hydroxy-2-naphthoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo asymmetric oxidative coupling and its role as an intermediate in various synthetic pathways highlight its importance in organic chemistry .
Biological Activity
Methyl 3-hydroxy-2-naphthoate, an organic compound with the molecular formula C₁₂H₁₀O₃, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is a derivative of naphthalene characterized by a hydroxyl group at the third position and a methoxycarbonyl group at the second position. Its structure can be represented as follows:
- Molecular Formula : C₁₂H₁₀O₃
- Molecular Weight : 202.21 g/mol
Target Pathways
The biological activity of this compound is primarily attributed to its ability to undergo oxidative coupling reactions, which can lead to the formation of biologically active metabolites. These reactions may influence various biochemical pathways related to oxidation and reduction processes.
Mode of Action
Research indicates that this compound may interact with cellular targets involved in cancer cell proliferation and microbial resistance. The compound has shown potential as an inhibitor in several studies, particularly against cancer cell lines.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents. The compound exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Bacillus subtilis | 14 |
Escherichia coli | 10 |
This data underscores the compound's potential as a lead structure for antibiotic development.
Anticancer Activity
In terms of anticancer properties, this compound has shown promise in inhibiting the proliferation of various cancer cell lines. Notably, it was found to exhibit cytotoxic effects on colon cancer cells (HCT-116), with an IC50 value indicating effective concentration levels for inducing apoptosis.
Compound | IC50 (mg/mL) |
---|---|
This compound | 0.12 - 0.81 |
The mechanism through which this compound exerts its effects appears to involve modulation of signaling pathways associated with cell survival and apoptosis, specifically targeting heat shock proteins (HSP90) involved in cancer cell metabolism.
Study on Anticancer Activity
A significant study published in RSC Advances explored the synthesis and biological evaluation of derivatives based on this compound. The results indicated that certain derivatives exhibited selective inhibition of colon cancer cells while sparing normal cells, highlighting the compound's potential for targeted cancer therapy .
Safety and Toxicity Assessment
Toxicological assessments have also been conducted to evaluate the safety profile of this compound. In vitro studies demonstrated low mutagenic potential; however, some derivatives showed cytotoxic effects at higher concentrations, necessitating further investigation into their safety for therapeutic use .
Properties
IUPAC Name |
methyl 3-hydroxynaphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVBECLPRBAATK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061260 | |
Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883-99-8 | |
Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-hydroxy-2-naphthoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-hydroxy-2-naphthoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-hydroxy-2-naphthoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.761 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-HYDROXY-2-NAPHTHOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCA37S018N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical reaction involving methyl 3-hydroxy-2-naphthoate discussed in these papers?
A1: The primary reaction discussed is the oxidative coupling of this compound. This reaction leads to the formation of (±) binaphthols [2, 3]. This is a significant transformation as binaphthyl compounds are important structural motifs found in various chiral ligands used in asymmetric synthesis.
Q2: Besides its role in oxidative coupling reactions, what other applications of this compound are mentioned?
A2: this compound has been investigated for its potential in chemosensing applications [3]. The molecule possesses a structure similar to 1,4-dihydroxyanthracene-9,10-dione and 3-hydroxy-2-naphthoic acid, with ketone, hydroxyl, and carboxyl groups that can potentially bind to metal ions [3]. This characteristic allows this compound to act as a potential dye chemosensor for detecting specific metal ions through changes in its UV-Vis absorption and fluorescence properties upon metal binding [3].
Q3: Were there any limitations observed with the catalysts used in the oxidative coupling of this compound?
A3: Yes, the study exploring copper complexes of DPPP and HPPPC ligands noted some limitations [1]. While the modified tridentate ligand HPPPC, in combination with Cu(OTf)2 and an organic base, effectively catalyzed the oxidative coupling of 2-naphthol, it did not show the same effectiveness with this compound [1]. This suggests that the structural difference between 2-naphthol and its methyl ester derivative influences the catalytic activity, highlighting the importance of substrate specificity in catalyst design.
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